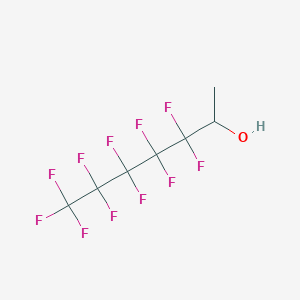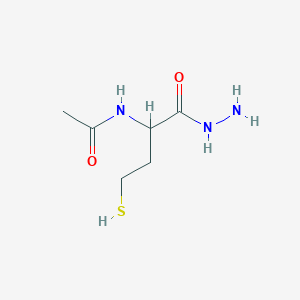
3,3,4,4,5,5,6,6,7,7,7-Undécafluoroheptan-2-ol
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is a fluorinated alcohol with the molecular formula C7H5F11O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mécanisme D'action
Target of Action
It is known that this compound is an aerobic biodegradation product of 1h,1h,2h,2h-tridecafluoro-1-n-octanol .
Mode of Action
It is used in the synthesis of a recyclable fluorous hydrazine carbothioate compound with NCS to catalyze the acetalization of aldehydes . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds.
Result of Action
It is known to be used in the synthesis of certain compounds and in improving nanotube composites , suggesting it may have applications in materials science and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol can be synthesized through the aerobic biodegradation of 1H,1H,2H,2H-Tridecafluoro-1-n-octanol . The synthesis involves the use of fluorous hydrazine carbothioate compounds with NCS to catalyze the acetalization of aldehydes .
Industrial Production Methods
Industrial production of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted fluorinated compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is unique due to its specific fluorination pattern and the presence of an alcohol functional group at the second carbon. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYNEVFKTZVANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597206 | |
| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-05-1 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,1H,2H-Perfluoro-2-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,8-Dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B149195.png)






![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)

